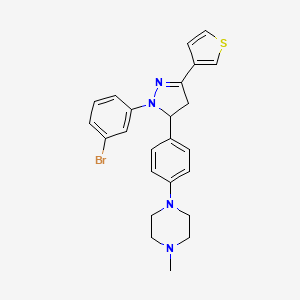
Caspase-3 activator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caspase-3 activator 3 is a compound known for its role in activating caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a pivotal role in the execution phase of cell apoptosis. The activation of caspase-3 is a critical determinant in the apoptotic pathway, making this compound an important compound in both research and therapeutic contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 activator 3 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Caspase-3 activator 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Caspase-3 activator 3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of caspases in cell death.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive cell proliferation, such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways.
Wirkmechanismus
Caspase-3 activator 3 exerts its effects by binding to and activating caspase-3. This activation involves the cleavage of procaspase-3 into its active form, which then goes on to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis. The molecular targets of caspase-3 include proteins involved in maintaining cellular structure, DNA repair, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Caspase-9 activator: Involved in the upstream activation of the apoptotic pathway.
Caspase-7 activator: Functions similarly to caspase-3 but with distinct substrate specificity.
Bcl-2 inhibitors: Promote apoptosis by inhibiting anti-apoptotic proteins.
Uniqueness: Caspase-3 activator 3 is unique in its specific activation of caspase-3, making it a valuable tool for studying the downstream effects of apoptosis. Unlike caspase-9 activators, which initiate the apoptotic cascade, this compound directly engages the execution phase, providing more targeted insights into cell death mechanisms .
Eigenschaften
Molekularformel |
C24H25BrN4S |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
1-[4-[2-(3-bromophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H25BrN4S/c1-27-10-12-28(13-11-27)21-7-5-18(6-8-21)24-16-23(19-9-14-30-17-19)26-29(24)22-4-2-3-20(25)15-22/h2-9,14-15,17,24H,10-13,16H2,1H3 |
InChI-Schlüssel |
BAFSCASGZWIRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC(=CC=C4)Br)C5=CSC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



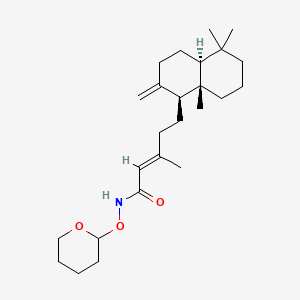
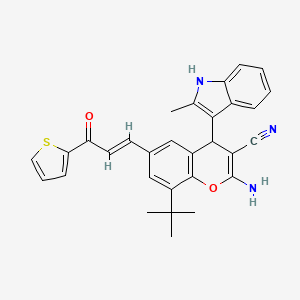



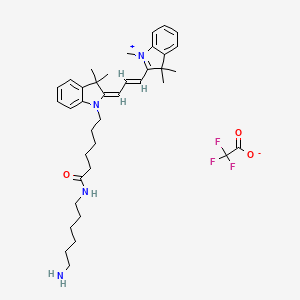
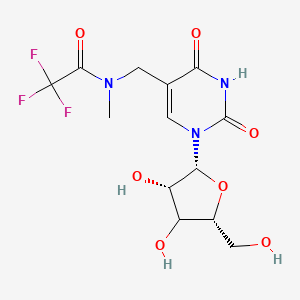
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
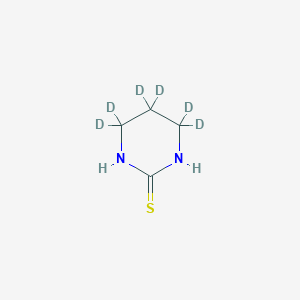
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)


